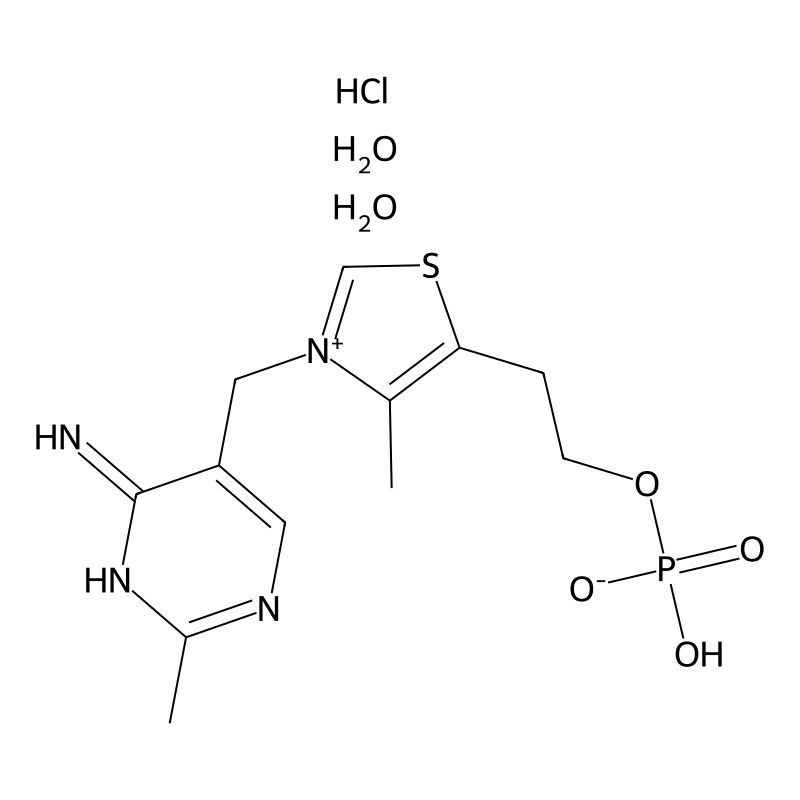

Thiamine phosphate

Content Navigation

Many industrial auxotrophic strains cannot use thiamine HCl, failing to produce TPP. TPP itself degrades during sterilization. Thiamine monophosphate chloride dihydrate (TMP) solves both:

- Direct TPP precursor bypassing phosphohydroxymethylpyrimidine kinase.

- Superior aqueous stability vs. TPP; withstands thermal processing.

- Obligate additive for engineered strains; substrate for kinase assays.

High-purity, water-soluble solid for reliable bioprocessing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Thiamine monophosphate (TMP), frequently procured as the chloride dihydrate salt (CAS 273724-21-3), is a highly water-soluble, phosphorylated derivative of vitamin B1 . In biological systems, it serves as a critical intermediate that is directly converted into the active coenzyme thiamine pyrophosphate (TPP) by thiamine-phosphate kinase [1]. Unlike the free base or hydrochloride salts of thiamine, TMP inherently possesses a primary phosphate group, which fundamentally alters its physicochemical profile, supramolecular binding affinities, and downstream processability [2]. For industrial and laboratory procurement, TMP is primarily valued for its exceptional aqueous stability during thermal and pressure processing, as well as its ability to bypass specific enzymatic phosphorylation bottlenecks in engineered microbial strains [REFS-1, REFS-2].

Research Fit

References

- [2] Nakayama H, Hayashi R. Biosynthetic Pathway of Thiamine Pyrophosphate: a Special Reference to the Thiamine Monophosphate-Requiring Mutant and the Thiamine Pyrophosphate-Requiring Mutant of Escherichia coli. J Bacteriol. 1972;112(3):1118-1126.

- [3] Encapsulation of Vitamin B1 and Its Phosphate Derivatives by Cucurbit[7]uril: Tunability of the Binding Site and Affinity by the Presence of Phosphate Groups. J Org Chem. 2016.

Generic substitution of thiamine monophosphate with thiamine hydrochloride or thiamine pyrophosphate (TPP) frequently fails due to strict metabolic and stability constraints in downstream applications [1]. In bioprocessing, auxotrophic microbial strains lacking phosphohydroxymethylpyrimidine kinase cannot utilize unphosphorylated thiamine hydrochloride, making TMP an obligate media additive for de novo TPP synthesis [2]. Conversely, while TPP is the biologically active coenzyme, it exhibits higher rates of hydrolytic degradation in aqueous solutions and during thermal sterilization compared to TMP [3]. Furthermore, lipid-soluble substitutes like benfotiamine are entirely unsuitable for aqueous cell culture media or parenteral solutions due to their insolubility in water[1]. Consequently, TMP is the mandatory selection when a highly stable, water-soluble, and direct TPP-precursor is required.

Substitution Risk

References

- [1] EFSA Panel on Food Additives and Nutrient Sources added to Food. Benfotiamine, thiamine monophosphate chloride and thiamine pyrophosphate chloride, as sources of vitamin B1. EFSA Journal, 2008.

- [2] Nakayama H, Hayashi R. Biosynthetic Pathway of Thiamine Pyrophosphate. J Bacteriol. 1972;112(3):1118-1126.

- [3] Thiamine in Lipid Systems vs. the Antioxidant Activity of Epigallocatechin Gallate and Caffeine. Foods (MDPI), 2021.

Precursor Bypass in Kinase-Deficient Mutants

In defined culture media for specific engineered strains (e.g., E. coli mutants lacking phosphohydroxymethylpyrimidine kinase), the choice of thiamine source dictates cell viability. Exogenous thiamine hydrochloride fails to support de novo synthesis of the essential coenzyme TPP in these mutants. In contrast, thiamine monophosphate acts as a direct substrate for thiamine-phosphate kinase, fully restoring growth and TPP biosynthesis[1]. This biochemical bypass makes TMP an irreplaceable precursor for specific biomanufacturing workflows.

| Evidence Dimension | Support of de novo TPP synthesis in kinase-deficient E. coli |

| Target Compound Data | Thiamine monophosphate (Restores growth and direct conversion to TPP) |

| Comparator Or Baseline | Thiamine hydrochloride (Fails to support growth or TPP synthesis) |

| Quantified Difference | Absolute viability rescue vs. complete metabolic failure |

| Conditions | Defined minimal media for phosphohydroxymethylpyrimidine kinase-deficient mutants |

Procurement of TMP is essential for formulating defined media for biomanufacturing using specific engineered microbial strains that cannot metabolize standard vitamin B1.

Aqueous Hydrolytic Stability

For liquid nutritional and parenteral formulations, the active coenzyme TPP is often limited by its susceptibility to hydrolysis. Comparative stability studies in aqueous model systems demonstrate that thiamine pyrophosphate undergoes significant degradation (up to 28% loss over 31 days under specific oxidative and storage conditions), whereas thiamine monophosphate exhibits superior stability profiles, showing no significant concentration changes even under extreme high-pressure processing (up to 600 MPa) [REFS-1, REFS-2]. This resistance to non-enzymatic hydrolysis ensures consistent dosing in liquid matrices.

| Evidence Dimension | Aqueous degradation over time and pressure processing |

| Target Compound Data | Thiamine monophosphate (Highly stable; negligible loss under 600 MPa processing) |

| Comparator Or Baseline | Thiamine pyrophosphate (Up to 28% loss in 31-day aqueous storage models) |

| Quantified Difference | Significant reduction in hydrolytic degradation rate |

| Conditions | Aqueous model solutions, extended storage, and high-pressure processing (up to 600 MPa) |

Buyers formulating liquid media, parenteral solutions, or long shelf-life nutritional products must select TMP to avoid the rapid hydrolytic degradation associated with TPP.

Host-Guest Complexation for Controlled Release

The presence of the phosphate group in TMP fundamentally alters its supramolecular binding behavior compared to free thiamine. When complexed with cucurbit[7]uril (CB[7]) in aqueous solution, the binding site of TMP shifts entirely from the ethylthiazolium region (seen in thiamine HCl) to the pyrimidine moiety [1]. This structural shift significantly alters the C(2)-H pKa and the C(2)-H/D exchange rate constants, protecting the reactive thiazolium ylide intermediate [1]. This complexation profile allows formulators to design highly stable, tunable controlled-release systems.

| Evidence Dimension | CB[7] macrocycle binding site and C(2)-H protection |

| Target Compound Data | Thiamine monophosphate (Binds via pyrimidine moiety; alters C(2)-H pKa) |

| Comparator Or Baseline | Thiamine hydrochloride (Binds via ethylthiazolium region) |

| Quantified Difference | Complete shift in supramolecular binding site and reactivity protection |

| Conditions | 1:1 host-guest complexation with cucurbit[7]uril in aqueous solution |

Enables advanced pharmaceutical formulations where the reactive thiazolium ring requires supramolecular protection for controlled in vivo release.

Selective Resin Affinity for Purification

In industrial synthesis or enzymatic bioreactor outputs, separating TMP from mixed thiamine phosphates is critical. TMP exhibits highly selective adsorption on cation-exchange resins containing aminomethylene-phosphonic acid groups at pH 4.5-5.5 [1]. During extensive aqueous rinsing, TMP remains stably bound, while thiamine pyrophosphate (cocarboxylase) and higher phosphates are eluted via displacement chromatography [1]. Subsequent elution with 1-30% hydrochloric acid yields highly pure TMP, a scalable process impossible to achieve with standard mixed thiamine salts.

| Evidence Dimension | Resin retention during displacement chromatography |

| Target Compound Data | Thiamine monophosphate (Stably adsorbed during aqueous rinsing) |

| Comparator Or Baseline | Thiamine pyrophosphate / Cocarboxylase (Eluted via displacement) |

| Quantified Difference | Complete chromatographic separation based on phosphate chain length |

| Conditions | Cation-exchange resin (aminomethylene-phosphonic acid groups) at pH 4.5-5.5 |

Provides a highly efficient, scalable procurement and purification pathway for isolating pure TMP from complex enzymatic or synthetic reaction mixtures.

Defined Media for Auxotrophic Bioproduction

Directly following from its ability to bypass phosphohydroxymethylpyrimidine kinase, TMP is the required vitamin B1 source for engineered microbial strains that cannot synthesize TPP from standard thiamine hydrochloride [1].

Long Shelf-Life Liquid Formulations

Because TMP resists the rapid aqueous hydrolysis that degrades TPP[2], it is the optimal choice for liquid formulations requiring extended stability and consistent dosing without the insolubility issues of benfotiamine.

Supramolecular Drug Delivery Systems

Leveraging its unique binding affinity with cucurbit[7]uril macrocycles, TMP allows pharmaceutical developers to create controlled-release formulations that protect the reactive thiazolium ring, a feature not achievable with unphosphorylated thiamine [3].

Standardized Enzyme Assay Substrates

TMP is procured globally as the definitive analytical substrate for measuring thiamine-phosphate kinase (EC 2.7.4.16) activity in biochemical research and clinical diagnostics.

Application Fit Matrix

References

- [1] Nakayama H, Hayashi R. Biosynthetic Pathway of Thiamine Pyrophosphate. J Bacteriol. 1972.

- [2] Thiamine in Lipid Systems vs. the Antioxidant Activity of Epigallocatechin Gallate and Caffeine. Foods (MDPI), 2021.

- [3] Encapsulation of Vitamin B1 and Its Phosphate Derivatives by Cucurbit[7]uril. J Org Chem. 2016.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types